Enhanced Lipophilicity vs. 5-Methyl Analogue
The lipophilicity of 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one is markedly higher than its non-fluorinated 5-methyl counterpart. The computed LogP for the target compound is 1.1151 , whereas the 5-methyl analog has a predicted ACD/LogP ranging from -0.53 to 0.40 [1]. This difference provides a clear rationale for selecting the CF3 analog in programs where greater membrane permeability is a critical design criterion.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1151 |
| Comparator Or Baseline | 5-Methyl-1,3,4-oxathiazol-2-one: ACD/LogP = -0.53 (or 0.40) |
| Quantified Difference | ΔLogP ≈ 0.7 to 1.64 units (5-CF3 is more lipophilic) |
| Conditions | Computed values (Leyan, ACD/Labs Percepta) |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability, making the 5-CF3 compound a superior starting point for cell-based assays or in vivo studies where intracellular target engagement is required.
- [1] ChemSpider. (n.d.). 5-Methyl-1,3,4-oxathiazol-2-one. Predicted ACD/LogP: -0.53. View Source
